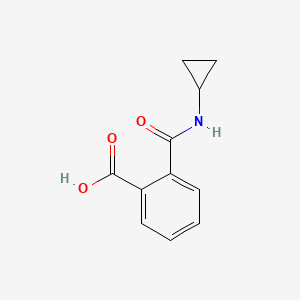
5-fluoro-6,7-dimethoxy-4(3H)-Quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This method is advantageous as it avoids the use of metal catalysts and is considered environmentally friendly.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for developing new medications.
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
6,7-dimethoxyquinazolin-4(3H)-one
5-fluoroquinazolin-4(3H)-one
6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This modification can enhance its reactivity and biological activity, making it a valuable compound in research and industry.
特性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC名 |
5-fluoro-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
DEFUQRHDYGCLOA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
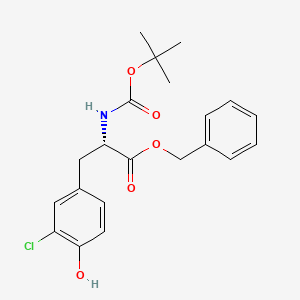
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
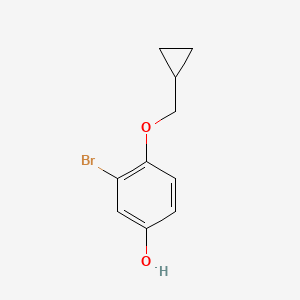
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
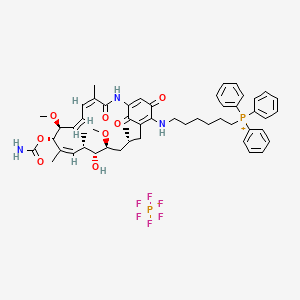
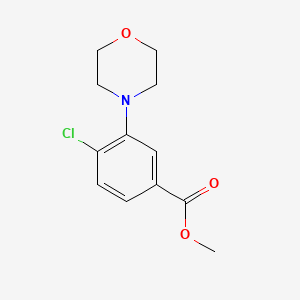
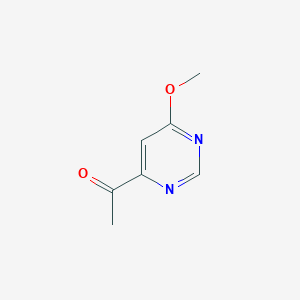
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)



